Cas no 17982-55-7 (diethyl (azidomethyl)phosphonate)
diethyl (azidomethyl)phosphonate Chemical and Physical Properties
Names and Identifiers
-
- diethyl (azidomethyl)phosphonate
- (Azidomethyl)phosphonic acid diethyl ester
- Diethyl azidomethyl phosphonate
- Azidomethylphosphonic acid diethyl
- Azidomethylphosphonic acid diethyl ester
- Phosphonic acid, azidomethyl-, diethyl ester
- LCZC2372
- 1-[azidomethyl(ethoxy)phosphoryl]oxyethane
- 17982-55-7
- Phosphonic acid, P-(azidomethyl)-, diethyl ester
- MFCD01706351
- SY318865
- EN300-746216
- DTXSID40170872
-
- Inchi: 1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3
- InChI Key: NLTDIBZJVFRPTB-UHFFFAOYSA-N
- SMILES: P(CN=[N+]=[N-])(=O)(OCC)OCC
Computed Properties
- Exact Mass: 193.06176
- Monoisotopic Mass: 193.06162825g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.2
- Topological Polar Surface Area: 49.9Ų
Experimental Properties
- PSA: 84.29
diethyl (azidomethyl)phosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-746216-100mg |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90.0% | 100mg |
$292.0 | 2022-02-28 | |
| Enamine | EN300-746216-250mg |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90.0% | 250mg |
$418.0 | 2022-02-28 | |
| Enamine | EN300-746216-500mg |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90.0% | 500mg |
$656.0 | 2022-02-28 | |
| Enamine | EN300-746216-1000mg |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90.0% | 1g |
$842.0 | 2022-02-28 | |
| Enamine | EN300-746216-2500mg |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90.0% | 2500mg |
$1650.0 | 2022-02-28 | |
| Enamine | EN300-746216-5000mg |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90.0% | 5g |
$2443.0 | 2022-02-28 | |
| Enamine | EN300-746216-10000mg |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90.0% | 10g |
$3622.0 | 2022-02-28 | |
| Enamine | EN300-746216-0.05g |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90% | 0.05g |
$68.0 | 2024-05-23 | |
| Enamine | EN300-746216-0.1g |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90% | 0.1g |
$102.0 | 2024-05-23 | |
| Enamine | EN300-746216-0.25g |
diethyl (azidomethyl)phosphonate |
17982-55-7 | 90% | 0.25g |
$146.0 | 2024-05-23 |
diethyl (azidomethyl)phosphonate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on diethyl (azidomethyl)phosphonate
Diethyl (Azidomethyl)Phosphonate: A Comprehensive Overview
Diethyl (azidomethyl)phosphonate, with the CAS registry number 17982-55-7, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, often abbreviated as DAP, is characterized by its unique structure, which combines a phosphonate group with an azide moiety. The phosphonate group (-PO(OEt)₂) provides excellent stability and reactivity, while the azide group (-N₃) introduces a range of functional properties. These attributes make diethyl (azidomethyl)phosphonate a valuable building block in modern chemical research.
The synthesis of diethyl (azidomethyl)phosphonate typically involves the reaction of azidomethanol with diethyl chlorophosphonate under specific conditions. This reaction is highly efficient and yields a pure product with excellent stereochemical control. Recent studies have explored alternative synthetic routes, including the use of microwave-assisted synthesis and catalytic systems, to enhance the scalability and sustainability of DAP production.
One of the most notable applications of diethyl (azidomethyl)phosphonate is in click chemistry. The azide group in DAP participates in [3+2] cycloaddition reactions with alkenes or alkynes, forming stable triazole derivatives. This reactivity has been exploited in the development of novel materials, such as stimuli-responsive polymers and advanced drug delivery systems. For instance, researchers have utilized DAP to create self-healing polymers that exhibit exceptional mechanical properties and environmental adaptability.
In the realm of materials science, diethyl (azidomethyl)phosphonate has been employed as a precursor for the synthesis of metal-organic frameworks (MOFs). The phosphonate group facilitates strong coordination with metal ions, enabling the construction of highly porous and functional MOFs. These materials have shown promise in gas storage, catalysis, and sensing applications. Recent advancements have focused on tailoring the porosity and surface chemistry of MOFs derived from DAP to enhance their performance in specific environments.
Another emerging application of diethyl (azidomethyl)phosphonate is in bioconjugation chemistry. The azide group allows for efficient coupling with alkyne-functionalized biomolecules via click chemistry, enabling the creation of bioactive conjugates. This approach has been applied in the development of targeted drug delivery systems and biosensors. For example, researchers have used DAP to create fluorescent probes for imaging specific biomarkers in living cells.
Recent studies have also explored the use of diethyl (azidomethyl)phosphonate in sustainable chemical processes. Its ability to participate in atom-efficient reactions makes it an attractive candidate for green chemistry initiatives. For instance, DAP has been employed as a catalyst in asymmetric synthesis reactions, reducing waste and improving yield compared to traditional methods.
In conclusion, diethyl (azidomethyl)phosphonate is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique combination of functional groups enables it to serve as a versatile building block in organic synthesis, materials science, and biochemistry. As research continues to uncover new potential uses for DAP, its role in advancing chemical innovation is expected to grow significantly.
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